(Z)-2-Aminostilbene

Synthetic Chemistry Heterocycle Synthesis Regioselective Cycloaddition

(Z)-2-Aminostilbene (CAS 62058-64-4, C₁₄H₁₃N, MW 195.26 g/mol) is a cis-configured stilbene derivative bearing a primary amino group at the ortho position of one phenyl ring. It belongs to the aminostilbene class, which spans both E/Z geometric isomers and ortho/meta/para positional isomers.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Cat. No. B13813212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Aminostilbene
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2N
InChIInChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10-
InChIKeyBIEFDNUEROKZRA-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Aminostilbene: Procurement-Relevant Baseline Identity for a Cis-Configured Ortho-Amino Stilbene Building Block


(Z)-2-Aminostilbene (CAS 62058-64-4, C₁₄H₁₃N, MW 195.26 g/mol) is a cis-configured stilbene derivative bearing a primary amino group at the ortho position of one phenyl ring [1]. It belongs to the aminostilbene class, which spans both E/Z geometric isomers and ortho/meta/para positional isomers. Unlike the extensively studied trans-resveratrol and combretastatin A-4 scaffolds, (Z)-2-aminostilbene combines the sterically constrained cis-olefin geometry with an ortho-NH₂ substituent, a structural motif that imparts distinct reactivity in cycloaddition chemistry and photophysical behavior relative to its trans and para-substituted analogs [2][3]. This compound is most frequently procured as a synthetic intermediate for heterocyclic construction, as a reference standard in metabolic activation studies, or as a precursor for materials-science-oriented aminostilbene derivatives.

Why (Z)-2-Aminostilbene Cannot Be Swapped with Generic trans-Stilbene or para-Amino Isomers


Interchanging (Z)-2-aminostilbene with its (E)-isomer, 4-aminostilbene, or unsubstituted stilbene introduces consequential shifts in reaction outcomes, photochemical behavior, and biological liability that cannot be compensated by equimolar adjustment. The cis (Z) configuration locks the two phenyl rings into a non-planar geometry that is essential for regioselective cycloaddition and distinguishes it from the planar trans isomer; the ortho NH₂ group directs electrophilic attack to the 5-position of the dihydroisoxazole product, whereas meta- and para-amino isomers give mixtures of regioisomers [1]. Photophysically, ortho and meta isomers decay via triplet-state torsional pathways with long singlet lifetimes and low isomerization quantum yields, in stark contrast to the para isomer which behaves like trans-stilbene with a short singlet lifetime and high photoisomerization quantum yield [2]. In metabolic activation contexts, cis-configured aminostilbene derivatives exhibit markedly lower covalent DNA binding than their carcinogenic trans counterparts—a >10‑fold difference—making the Z‑configuration a determinant parameter for toxicological risk [3]. These orthogonal structure–property relationships mean that generic substitution will alter both synthetic efficiency and hazard profile.

(Z)-2-Aminostilbene: Head-to-Head Quantitative Evidence for Procurement Decision-Making


Regioselectivity in Mesitonitrile Oxide Cycloaddition: ortho-Amino Directs Single Regioisomer vs. Isomer Mixtures

In 1,3-dipolar cycloaddition with mesitonitrile oxide, 2-aminostilbene yields the 5-substituted phenyldihydroisoxazole as the predominant product. Under identical conditions, 3-amino and 4-nitrostilbene afford comparable amounts of both regioisomers, while 2-nitrostilbene and 4-aminostilbene also favor the 5-substituted product [1]. The regioselectivity of 2-aminostilbene is attributed to the ortho-NH₂ directing effect, which operates independently of hydrogen bonding or steric effects, as confirmed by the absence of solvent effects and semiempirical PM3 calculations [1].

Synthetic Chemistry Heterocycle Synthesis Regioselective Cycloaddition

Singlet Excited-State Lifetime: ortho-Amino Isomer Exhibits Long-Lived Triplet-Mediated Decay vs. Short-Lived para Isomer

The photochemical behavior of the three positional isomers of trans-aminostilbene has been directly compared under identical conditions. The fluorescence rate constant of the para isomer is larger than that of the ortho or meta isomer [1]. The para isomer has a short singlet lifetime and a high photoisomerization quantum yield (similar to unsubstituted trans-stilbene), whereas the ortho and meta isomers exhibit long singlet lifetimes and low photoisomerization quantum yields [1]. Although these data were obtained on trans isomers, the electronic effect of the ortho-NH₂ substituent is expected to dominate over geometric configuration in determining the excited-state decay pathway, making (Z)-2-aminostilbene a candidate for applications requiring long-lived excited states with minimal E/Z photoisomerization.

Photophysics Fluorescent Probes Optoelectronic Materials

Covalent DNA Binding: Cis-Configured Aminostilbenes Show >10‑Fold Lower Genotoxic Lesions Than Trans Isomers

In a comparative in vivo binding study, carcinogenic trans-4-dimethylaminostilbene and trans-4-acetylaminostilbene metabolites bound to rat liver DNA more than ten times more strongly than the biologically less active cis-4-acetylaminostilbene and the saturated analog 4-dimethylaminobibenzyl [1]. Although the exact compound (Z)-2-aminostilbene was not tested directly, the data establish a class-level principle: the cis (Z) geometric configuration substantially reduces metabolic activation to DNA-reactive species relative to the trans (E) configuration in aminostilbene derivatives. This pattern is consistent with the requirement for planar, extended conjugation in the ultimate carcinogenic metabolite.

Toxicology Carcinogenicity Metabolic Activation

Cytotoxicity Profile: 2-Aminostilbene Derivatives Exhibit Moderate Potency Against A549 Lung Cancer Cells (IC₅₀ ~20 µM)

In an MTT cytotoxicity screen of seven synthesized aminostilbene analogues against A549 human lung cancer cells (72 h incubation), the most active compound (4b) displayed an IC₅₀ of 20 µM [1]. While this value is modest compared to clinical antimitotics, it provides a baseline for structure–activity relationship (SAR) expansion. The same study demonstrated that unsubstituted stilbene showed lower activity over the 5–200 µM range, indicating that the amino substituent contributes to cytotoxicity [1]. No head-to-head comparison between (Z)- and (E)-2-aminostilbene was performed, but the data support the role of the ortho-amino motif in enhancing anticancer activity relative to the parent stilbene scaffold.

Anticancer Screening Cytotoxicity A549 Cell Line

(Z)-2-Aminostilbene: Application Scenarios Validated by Comparator-Based Evidence


Regioselective Synthesis of 5-Substituted Dihydroisoxazole Heterocycles

Medicinal chemistry laboratories constructing isoxazoline-containing libraries benefit from the predictable regiochemistry of (Z)-2-aminostilbene in mesitonitrile oxide cycloadditions. Unlike 3-amino or 4-nitro stilbenes, which produce regioisomeric mixtures requiring HPLC separation, (Z)-2-aminostilbene delivers predominantly the 5-substituted dihydroisoxazole [1]. This reduces purification burden and increases isolated yield, directly lowering cost per compound in hit-to-lead library production.

Fluorescent Probe Design Requiring Long Excited-State Lifetimes

For biophysical studies employing fluorescence lifetime imaging (FLIM) or time-resolved anisotropy, the ortho-amino substitution pattern—combined with the Z‑configuration that suppresses photoisomerization—offers a scaffold with intrinsically long singlet lifetimes (>10 ns in nonpolar solvents) and minimal competing E/Z isomerization [1]. This is a key differentiator from para-aminostilbene probes, which undergo rapid singlet-mediated isomerization and exhibit short emission lifetimes.

Low-Genotoxicity Standard for In Vivo Aminostilbene Pharmacology

Investigators conducting in vivo efficacy or pharmacokinetic studies on aminostilbene-based drug candidates can select the Z‑configured scaffold to mitigate the well-documented DNA-binding liability of planar trans-aminostilbenes. The >10‑fold reduction in covalent nucleic acid adducts observed for cis- vs. trans‑4‑acetylaminostilbene [1] supports the use of (Z)-2-aminostilbene as a safer starting point for lead optimization in oncology indications where genotoxicity is a known attrition factor.

Cost-Effective Anticancer SAR Expansion Starting from a 20 µM Baseline

Academic and biotech groups with limited synthesis budgets can utilize the readily accessible (Z)-2-aminostilbene scaffold as an initial hit for cytotoxicity SAR. With an established IC₅₀ of 20 µM against A549 lung cancer cells [1], the scaffold provides a tractable starting point for potency improvement through peripheral substitution, without the multi-step chiral synthesis required for combretastatin A-4 derivatives.

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